(1H-Indol-7-yl)(phenyl)methanone
Overview
Description
“(1H-Indol-7-yl)(phenyl)methanone” is a compound with the molecular formula C15H11NO . It is also known by other names such as 7-BENZOYLINDOLE and 7-benzoyl-1H-indole . The compound has a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes an indole ring attached to a phenyl ring via a methanone bridge . The InChI string for the compound is InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H .Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
“this compound” has a topological polar surface area of 32.9 Ų and a complexity of 283 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 .Scientific Research Applications
Antitumor Activity
(1H-Indol-7-yl)(phenyl)methanone, identified as I-387, has been researched for its antitumor properties. I-387, an indole compound, has demonstrated potent antitumor activity in various preclinical models. It acts as an antitubulin agent and has shown to bypass drug resistance mediated by P-glycoprotein. Furthermore, it exhibited less neurotoxicity compared to vinca alkaloids in in vivo studies. Pharmacokinetics and metabolism studies in mice have laid the foundation for future modifications of this compound to improve stability and anticancer effects in patients (Ahn et al., 2011).
Synthesis Methodology
A novel synthesis route for a similar compound, 4-(3-methyl-1H-indol-2yl)phenylmethanone, was developed using readily available materials. This synthesis method provides an efficient route for creating potentially biologically active compounds, thereby expanding the scope of research and application of such indole-based compounds (Suhana & Rajeswari, 2017).
Antimicrobial Activity
Another area of research includes the synthesis of novel indole-based compounds, such as various 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone derivatives, which have shown potential in antimicrobial activities. These compounds have been studied for their antibacterial and antifungal properties, broadening the spectrum of indole-based compound applications (Nagarapu & Pingili, 2014).
Instrumental Analysis and Molecular Docking
The instrumental analysis and molecular docking studies of synthesized indole derivatives, including 2-phenyl indole and its derivatives, have been conducted. These studies help in understanding the energetic and spectroscopic profiles, aiding in the development of new compounds with potential applications in various scientific fields (Singh & Malik, 2016).
Antitumor Efficacy in Prostate Cancer
A novel indole, (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone, has shown potent in vitro and in vivo antitumor activities, particularly in prostate cancer. This compound inhibits tubulin action, induces apoptosis, and effectively inhibits tumor growth in xenograft models, making it a potential therapeutic agent for drug-resistant prostate cancer (Ahn et al., 2011).
Properties
IUPAC Name |
1H-indol-7-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMTEUKWUNTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446861 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70803-96-2 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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